molecular formula C19H31BN2O3Si B13349853 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B13349853
M. Wt: 374.4 g/mol
InChI Key: BTYXWNXTGDZWLP-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a complex organic compound that features a boronate ester and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps. One common method includes the formation of the indazole core followed by the introduction of the boronate ester and the trimethylsilyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The indazole moiety can be reduced under specific conditions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronate ester typically yields boronic acids, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The indazole moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the trimethylsilyl group but retains the boronate ester and indazole core.

    1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the boronate ester but retains the trimethylsilyl group and indazole core.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is unique due to the combination of the boronate ester and the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C19H31BN2O3Si

Molecular Weight

374.4 g/mol

IUPAC Name

trimethyl-[2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)16-9-8-15-13-21-22(17(15)12-16)14-23-10-11-26(5,6)7/h8-9,12-13H,10-11,14H2,1-7H3

InChI Key

BTYXWNXTGDZWLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3COCC[Si](C)(C)C

Origin of Product

United States

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